molecular formula C2H2MgO4 B1197774 Magnesium formate CAS No. 557-39-1

Magnesium formate

Cat. No.: B1197774
CAS No.: 557-39-1
M. Wt: 114.34 g/mol
InChI Key: GMDNUWQNDQDBNQ-UHFFFAOYSA-L
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Description

Magnesium formate is an inorganic compound that consists of a magnesium cation and formate anion. It is a magnesium salt of formic acid. This compound is known for its solubility in water and its ability to form dihydrate crystals. This compound can be prepared by reacting magnesium oxide with formic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium formate can be synthesized by reacting magnesium oxide with formic acid. The reaction typically involves dissolving magnesium oxide in formic acid, which results in the formation of this compound and water. The dihydrate form of this compound is obtained when the solution is crystallized. The dihydrate can be dehydrated at 105°C to form an anhydrous compound, which further decomposes at 500°C to produce magnesium oxide .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods. The reaction between magnesium oxide and formic acid is carried out in large reactors, and the resulting solution is crystallized to obtain the dihydrate form. The dihydrate is then processed to obtain the desired form of this compound for various applications .

Chemical Reactions Analysis

Types of Reactions: Magnesium formate undergoes various chemical reactions, including thermal decomposition and reactions with other chemicals. The thermal decomposition of this compound dihydrate involves dehydration at 105°C to form an anhydrous compound, which further decomposes at 500°C to produce magnesium oxide .

Common Reagents and Conditions:

    Thermal Decomposition: Dehydration at 105°C and decomposition at 500°C.

    Reaction with Acids: this compound can react with strong acids to form formic acid and the corresponding magnesium salt.

Major Products Formed:

    Thermal Decomposition: Magnesium oxide.

    Reaction with Acids: Formic acid and magnesium salts.

Scientific Research Applications

Magnesium formate has several scientific research applications, including its use in the synthesis of metal-organic frameworks (MOFs). These MOFs are used in various fields such as energy storage, capacitive deionization, and catalysis. The compound’s ability to form mesoporous carbon structures makes it valuable for applications in capacitive deionization, where it helps in the removal of salts from seawater or brackish water .

Mechanism of Action

The mechanism of action of magnesium formate involves its ability to release magnesium ions and formate ions in solution. These ions can participate in various chemical reactions and processes. For example, in capacitive deionization, the magnesium ions help in the formation of an electric double layer, which facilitates the adsorption of ions from the solution .

Comparison with Similar Compounds

    Calcium Formate: Similar to magnesium formate, calcium formate is a salt of formic acid and is used in various industrial applications.

    Sodium Formate: Another salt of formic acid, sodium formate is used in de-icing and as a buffering agent.

Uniqueness of this compound: this compound is unique due to its ability to form metal-organic frameworks and mesoporous carbon structures. These properties make it valuable for applications in energy storage and capacitive deionization, where other formates may not be as effective .

Properties

IUPAC Name

magnesium;diformate
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InChI

InChI=1S/2CH2O2.Mg/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2
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InChI Key

GMDNUWQNDQDBNQ-UHFFFAOYSA-L
Source PubChem
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Canonical SMILES

C(=O)[O-].C(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2MgO4
Source PubChem
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Related CAS

64-18-6 (Parent)
Record name Magnesium formate
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DSSTOX Substance ID

DTXSID3060320
Record name Magnesium formate
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Molecular Weight

114.34 g/mol
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Physical Description

Colorless crystalline solid; [Sigma-Aldrich MSDS]
Record name Magnesium formate
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CAS No.

557-39-1
Record name Magnesium formate
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Record name Formic acid, magnesium salt (2:1)
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Record name Magnesium formate
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Record name Magnesium diformate
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Record name MAGNESIUM FORMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnesium formate
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Magnesium formate
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Magnesium formate
Customer
Q & A

Q1: What is the molecular formula and weight of magnesium formate?

A1: this compound has the molecular formula Mg(HCOO)2 and a molecular weight of 114.34 g/mol.

Q2: What are some notable structural features of this compound?

A2: this compound forms a three-dimensional network structure with Mg2+ ions linked by formate anions []. The formate anions can bind to the metal center in various ways, leading to different polymorphs with unique properties [].

Q3: What spectroscopic techniques have been used to study this compound?

A3: Researchers have employed various techniques, including X-ray diffraction [, , , , ], Raman spectroscopy [, , ], infrared (IR) spectroscopy [, , ], and nuclear magnetic resonance (NMR) spectroscopy [, ] to study the structural properties and phase transitions of this compound.

Q4: Is this compound thermally stable?

A4: Yes, this compound exhibits good thermal stability up to approximately 417 °C [].

Q5: How does the presence of guest molecules affect the stability of α-Mg3(HCOO)6 under high pressure?

A5: Studies using in situ IR and Raman spectroscopy revealed that α-Mg3(HCOO)6 loaded with guest molecules like dimethylformamide and benzene exhibited higher stability under high pressure compared to the guest-free framework [].

Q6: What happens to the structure of α-Mg3(HCOO)6 under high pressure?

A6: While chemically stable under compression, α-Mg3(HCOO)6 undergoes an irreversible crystal-to-crystal structural transition above 2 GPa, likely forming a structure isostructural with γ-Mg3(HCOO)6 [].

Q7: Can this compound be used for gas storage?

A7: Yes, this compound exhibits permanent porosity and can adsorb various gases, including hydrogen (H2) [, , , , , ], carbon dioxide (CO2) [, , , , , ], methane (CH4) [, , ], and ammonia (NH3) [, ].

Q8: How efficient is this compound for hydrogen storage compared to other materials?

A8: α-Mg3(HCOO)6 demonstrates a high isosteric heat of adsorption for hydrogen (6.5-7 kJ mol−1) across a wide range of surface coverage, which is one of the highest values reported []. At 77 K and 760 Torr, γ-Mg3(HCOO)6 achieved a hydrogen uptake of 1.0 wt%, higher than the 0.6 wt% observed for α-Mg3(HCOO)6 [].

Q9: What is the CO2 adsorption capacity of this compound?

A9: γ-Mg3(HCOO)6 exhibits a CO2 uptake of 2.01 mmol g−1 (47.0 cc gm−1) at 298 K and 760 Torr [].

Q10: Can this compound be used to separate different gases?

A10: Yes, due to its molecular sieving properties, this compound can separate gas mixtures. For example, it shows selectivity for CO2 over CH4 [] and can be used to separate phosphane (PH3) from hydrogen (H2) and diphosphane (P2H4) [].

Q11: How does this compound compare to other materials for phosphane storage?

A11: this compound offers a safer alternative to traditional phosphane storage methods. While PH3 is pyrophoric and toxic, PH3@α-[Mg(O2CH)2] is non-pyrophoric and stable enough for brief handling in air [].

Q12: How does particle size affect the hydrogen absorption of this compound?

A12: Studies using pressure-composition-temperature measurements at room temperature indicated that Mg-formate with varying particle sizes (63-5000 μm) absorbed similar amounts of hydrogen (around 0.513 ± 0.091 wt.% at 296 K and 2.0 MPa) [].

Q13: Does this compound exhibit any catalytic activity?

A13: Yes, studies have shown that supported this compound can act as a catalyst in specific reactions. For example, Mg(HCO2)2/HZSM-5 acts as a dehydration catalyst, converting reactants to CO and H2O at lower temperatures [].

Q14: How does the support material influence the catalytic activity of this compound?

A14: The support material significantly impacts the decomposition pathways of this compound. Different supports like HZSM-5, AC, Al2O3, SiO2, and MgO lead to different reaction products [].

Q15: Can the catalytic activity of supported this compound be modified?

A15: Yes, modifying the support with elements like phosphorus can alter the catalytic activity. For instance, phosphorus modification of Mg(HCO2)2/HZSM-5 partially restrains the methanation reaction [].

Q16: Have computational methods been employed to study this compound?

A16: Yes, researchers have employed computational techniques like density functional theory (DFT) [, ] and Monte Carlo simulations [, ] to investigate the structural properties, electronic structure, and gas adsorption behavior of this compound.

Q17: How do Monte Carlo simulations help in understanding H2 adsorption in {H[Mg(HCOO)3]⊃NHMe2}∞?

A18: Grand Canonical Monte Carlo (GCMC) simulations helped determine the H2 adsorption sites within the framework cavities of {H[Mg(HCOO)3]⊃NHMe2}∞, revealing that H2 molecules are primarily influenced by packing effects and don't exhibit strong site specificity [].

Q18: Does this compound exhibit any phase transitions?

A19: Yes, this compound demonstrates several phase transitions. For example, [(CH3)2NH2][Mg(HCOO)3] (DMAMgF) displays an order-disorder phase transition around 260 K, characterized by a change in the dynamics of the Mn2+ ion probe as observed through electron spin resonance studies [].

Q19: How do particle size variations affect the phase transition in DMMgF?

A20: Studies revealed that reducing particle size from 2.3 μm to 180 nm in DMMgF leads to a decrease in the phase transition temperature and a broadening of the thermal hysteresis loop, attributed to surface energy contributions [].

Q20: What are the dielectric properties of imidazolium this compound?

A21: Imidazolium this compound exhibits dielectric relaxation, which is attributed to the reorientation movements of the imidazolium cations. The gradual freezing of these movements at low temperatures leads to activation energies ranging from 0.14 to 0.35 eV [].

Q21: How does the presence of ammonium cations impact the dielectric properties of this compound frameworks?

A22: Studies on ammonium this compound frameworks revealed that the order-disorder transitions of ammonium cations within the framework cavities significantly influence the dielectric properties, leading to prominent dielectric anomalies and switchable anisotropic dielectric responses [, ].

Q22: What is the historical context of this compound research?

A23: Research on this compound dates back to at least the mid-20th century, with early studies focusing on its crystal structure and thermal decomposition [, ]. Over time, the research focus has expanded to encompass its diverse properties and potential applications.

Q23: What are some examples of cross-disciplinary applications of this compound research?

A24: this compound research draws on expertise from various disciplines, including chemistry, materials science, chemical engineering, and computational chemistry. This interdisciplinary approach has facilitated the development of novel applications in gas storage, separation, and catalysis [].

Q24: What are some future directions for this compound research?

A25: Future research may explore the development of this compound-based materials with enhanced gas adsorption properties, improved catalytic activity, and tailored dielectric responses. Additionally, there is growing interest in utilizing this compound for sustainable applications, such as carbon capture and storage, as well as in developing environmentally friendly synthesis and processing methods [].

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